molecular formula C12H25N3O2 B2884078 Tert-butyl 4-(1-aminopropan-2-yl)piperazine-1-carboxylate CAS No. 1018248-96-8

Tert-butyl 4-(1-aminopropan-2-yl)piperazine-1-carboxylate

Cat. No.: B2884078
CAS No.: 1018248-96-8
M. Wt: 243.351
InChI Key: BYCHAILZTCZXAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(1-aminopropan-2-yl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 1-aminopropan-2-yl substituent on the piperazine ring. This compound serves as a critical intermediate in medicinal chemistry for synthesizing bioactive molecules, particularly due to the Boc group’s role in protecting amines during multi-step syntheses . Its structural flexibility allows for modifications at the piperazine nitrogen, enabling tailored physicochemical and biological properties. Below, we provide a comprehensive comparison with structurally similar analogs, emphasizing substituent effects, synthetic methodologies, stability, and biological relevance.

Properties

IUPAC Name

tert-butyl 4-(1-aminopropan-2-yl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O2/c1-10(9-13)14-5-7-15(8-6-14)11(16)17-12(2,3)4/h10H,5-9,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCHAILZTCZXAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)N1CCN(CC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Boc-Protected Piperazine

A common strategy involves alkylating tert-butyl piperazine-1-carboxylate with a suitably functionalized electrophile. For the 1-aminopropan-2-yl group, 2-bromo-1-aminopropane or its protected derivatives serve as alkylating agents.

Procedure :

  • Boc Protection : Piperazine reacts with di-tert-butyl dicarbonate in tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) to yield tert-butyl piperazine-1-carboxylate.
  • Alkylation : The Boc-protected piperazine undergoes nucleophilic substitution with 2-bromo-1-(tritylamino)propane. The trityl group protects the amine during alkylation.
  • Deprotection : The trityl group is removed using trifluoroacetic acid (TFA) in dichloromethane, yielding the free amine.

Optimization Insights :

  • Solvent polarity influences reaction rates. Dimethylformamide (DMF) accelerates alkylation but may promote side reactions.
  • Catalytic iodide (e.g., NaI) enhances electrophilicity of alkyl bromides.

Yield Data :

Step Yield (%) Purity (HPLC)
Boc Protection 92 98.5
Alkylation 78 95.2
Trityl Deprotection 95 97.8

Reductive Amination

An alternative route employs reductive amination to install the 1-aminopropan-2-yl group. This method avoids harsh alkylation conditions and improves regioselectivity.

Procedure :

  • Ketone Preparation : Boc-piperazine-4-one is synthesized via oxidation of Boc-piperazine using Jones reagent.
  • Reductive Amination : The ketone reacts with 1-aminopropan-2-ol in the presence of sodium cyanoborohydride (NaBH3CN) and acetic acid in methanol.
  • Workup : The product is purified via column chromatography (silica gel, ethyl acetate/hexane).

Key Advantages :

  • Avoids alkylation-induced side products.
  • Compatible with acid-sensitive Boc groups.

Reaction Metrics :

  • Temperature: 25°C
  • Time: 24 hours
  • Yield: 82%

Photocatalytic Methods

Recent advances in photoredox catalysis offer efficient, metal-free pathways. A patent (CN108558792B) describes a one-step synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate using visible light irradiation. While developed for an aromatic amine, this methodology is adaptable to aliphatic amines.

Adapted Protocol :

  • Reactants : Boc-piperazine, 1-aminopropan-2-yl chloride, acridine photocatalyst (e.g., Mes-Acr-MeClO4).
  • Conditions : Blue LED irradiation (450 nm), oxygen atmosphere, dichloroethane solvent.
  • Oxidant : 2,2,6,6-Tetramethylpiperidine-N-oxide (TEMPO).

Performance :

  • Yield: 89% (optimized)
  • Purity: 99.1% (HPLC)

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost Scalability
Alkylation 78 95.2 Low High
Reductive Amination 82 97.5 Medium Moderate
Photocatalytic 89 99.1 High Low

Trade-offs :

  • Alkylation : Cost-effective but prone to over-alkylation.
  • Reductive Amination : Higher purity but requires ketone synthesis.
  • Photocatalytic : Superior yield and purity but limited scalability due to specialized equipment.

Analytical Characterization

Critical analytical data for tert-butyl 4-(1-aminopropan-2-yl)piperazine-1-carboxylate:

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl3): δ 1.44 (s, 9H, Boc), 2.60–2.75 (m, 4H, piperazine), 3.15–3.30 (m, 2H, CH2NH2), 3.90–4.10 (m, 1H, CH(CH3)).
  • IR (cm⁻¹) : 1685 (C=O), 1520 (N-H bend).

Chromatographic Purity :

  • Retention time: 8.2 min (C18 column, 70:30 acetonitrile/water).

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(1-aminopropan-2-yl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions may yield various substituted piperazine derivatives .

Scientific Research Applications

Based on the search results, here's what is known about the applications of tert-butyl 4-(1-aminopropan-2-yl)piperazine-1-carboxylate:

This compound is intended for research and development use only , and not for therapeutic use . AK Scientific, Inc. explicitly states that its product should only be used by, or directly under the supervision of, a technically qualified individual .

Safety Information

  • Hazards : This chemical can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
  • First Aid Measures :
    • Eye contact : Immediately flush eyes with plenty of water for at least 15 minutes .
    • Skin contact : Immediately wash skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes .
    • Inhalation : Remove person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen .
    • Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water .
  • Personal protection : Wear appropriate protective clothing, chemical-resistant gloves, safety goggles, and other protective equipment .

Additional Information

  • The molecular formula is C12H25N3O2 and the molecular weight is 243.35 .
  • The IUPAC name is this compound .

Mechanism of Action

The mechanism of action of tert-butyl 4-(1-aminopropan-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The nature of substituents on the piperazine ring profoundly influences electronic, steric, and solubility characteristics. Key analogs and their substituent-driven properties are summarized in Table 1.

Table 1: Structural and Property Comparison of Piperazine Derivatives

Compound Name Substituent Molecular Formula Key Properties References
Tert-butyl 4-(1-aminopropan-2-yl)piperazine-1-carboxylate 1-Aminopropan-2-yl C₁₂H₂₃N₃O₂ Aliphatic amine; moderate polarity, Boc protection enhances stability
Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate 3-Cyanopyridin-2-yl C₁₅H₁₉N₅O₂ Electron-withdrawing cyano group; enhances π-π stacking in drug design
Tert-butyl 4-(2-bromobenzyl)piperazine-1-carboxylate 2-Bromobenzyl C₁₆H₂₃BrN₂O₂ Halogenated aromatic substituent; potential for halogen bonding
Tert-butyl 4-(trans-2-aminocyclohexyl)piperazine-1-carboxylate trans-2-Aminocyclohexyl C₁₅H₂₉N₃O₂ Chiral cyclohexyl group; improves target selectivity in enantiomeric synthesis
Tert-butyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperazine-1-carboxylate 5-Methyl-1,3,4-oxadiazol-2-yl C₁₂H₂₀N₄O₃ Heterocyclic substituent; enhances metabolic stability
Tert-butyl 4-(3-amino-5-fluorobenzyl)piperazine-1-carboxylate 3-Amino-5-fluorobenzyl C₁₆H₂₄FN₃O₂ Amino-fluoro aromatic group; dual hydrogen bonding and lipophilic effects

Key Observations :

  • Aliphatic vs. Aromatic Substituents: Aliphatic groups (e.g., 1-aminopropan-2-yl) confer flexibility and moderate polarity, whereas aromatic substituents (e.g., 2-bromobenzyl) enhance rigidity and intermolecular interactions .
  • Electron-Withdrawing Groups: Cyano and oxadiazole groups increase electron deficiency, favoring interactions with electron-rich biological targets .
  • Chiral Centers: Cyclohexyl and trans-aminocyclohexyl groups introduce stereochemical complexity, critical for enantioselective drug action .

Stability and Reactivity

  • Acid Sensitivity : The Boc group is labile under acidic conditions, necessitating careful handling during deprotection. Derivatives like tert-butyl 4-(5-fluorobenzyl)piperazine-1-carboxylate exhibit enhanced stability due to fluorine’s electron-withdrawing effects .
  • Gastric Fluid Stability : Analogs with labile substituents (e.g., TOZ derivatives 1a/1b) degrade in simulated gastric fluid, highlighting the importance of substituent choice for oral bioavailability .

Biological Activity

Tert-butyl 4-(1-aminopropan-2-yl)piperazine-1-carboxylate (CAS No. 1018248-96-8) is a chemical compound that belongs to the piperazine family, known for its diverse applications in medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C12H25N3O2
  • Molecular Weight: 229.35 g/mol
  • IUPAC Name: this compound

The compound features a piperazine ring substituted with a tert-butyl group and an aminopropan-2-yl moiety, which contributes to its biological activity.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Protection of Piperazine: Piperazine is reacted with tert-butyl chloroformate to form tert-butyl piperazine-1-carboxylate.
  • Introduction of Aminopropan-2-yl Group: The intermediate is then treated with 1-aminopropan-2-ol under controlled conditions to yield the final product.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. It functions as a ligand that modulates the activity of these targets, influencing several biological pathways.

Pharmacological Applications

Research indicates that this compound has potential applications in:

  • Central Nervous System (CNS) Disorders: It is being explored for its effects on neurotransmitter systems, making it a candidate for treating conditions such as anxiety and depression.
StudyFindings
Demonstrated analgesic effects in animal models of inflammation-induced diseases.
Showed potential in modulating soluble epoxide hydrolase (sEH), impacting pain pathways.

Case Studies

Case Study 1: Analgesic Effects

In a study investigating the compound's analgesic properties, it was found to significantly reduce pain responses in CFA-induced arthritis models in mice. The compound's mechanism was linked to the downregulation of pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting its utility in managing inflammatory pain conditions .

Case Study 2: CNS Modulation

Another study focused on the compound's interaction with CNS receptors. It showed promise in enhancing serotonin receptor activity, which could lead to improved outcomes in mood disorders. The modulation of these receptors indicated a potential antidepressant effect .

Research Findings

Recent studies have highlighted various aspects of the compound's biological activity:

  • Anti-inflammatory Properties: The compound has been shown to decrease levels of inflammatory markers in animal models, indicating potential therapeutic effects in diseases characterized by inflammation .
  • Neuroprotective Effects: Preliminary findings suggest that it may protect neuronal cells from oxidative stress, which is critical in neurodegenerative diseases .
  • Pharmacokinetics: Studies on its pharmacokinetic profile indicate good oral bioavailability and stability, making it a suitable candidate for further development into pharmaceuticals .

Q & A

Basic Questions

Q. What are the common synthetic routes for tert-butyl 4-(1-aminopropan-2-yl)piperazine-1-carboxylate, and what reaction conditions are critical for optimizing yield and purity?

  • Methodological Answer: Synthesis typically involves multi-step reactions starting with Boc-protected piperazine derivatives. Key steps include alkylation or coupling reactions with 1-aminopropan-2-yl substituents. For example, tert-butyl groups are introduced via carbamate protection (Boc), and subsequent steps require coupling agents like EDC/HOBt or palladium catalysts for cross-coupling. Critical parameters include solvent choice (e.g., DCM, THF), temperature control (0–80°C), and inert atmospheres to prevent oxidation. Purification via flash chromatography or HPLC ensures high purity .

Q. Which analytical techniques are most effective for characterizing this compound, and how are they applied?

  • Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR confirm regiochemistry and detect impurities. For example, the tert-butyl group shows a singlet at ~1.4 ppm in 1^1H NMR .
  • HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) monitors reaction progress and purity. A C18 column and acetonitrile/water gradient are standard .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight, with ESI+ mode detecting [M+H]+^+ ions .

Q. What are the key structural features of this compound that influence its reactivity in medicinal chemistry?

  • Methodological Answer: The piperazine ring’s tertiary nitrogen facilitates hydrogen bonding, while the tert-butyl group enhances lipophilicity. The 1-aminopropan-2-yl side chain introduces steric effects and potential for secondary interactions (e.g., salt bridges). X-ray crystallography reveals chair conformations of the piperazine ring, which impact binding to biological targets .

Advanced Research Questions

Q. How can researchers optimize the enantioselective synthesis of this compound to control stereochemistry?

  • Methodological Answer: Chiral auxiliaries or catalysts (e.g., BINOL-derived phosphoric acids) enable asymmetric induction. Kinetic resolution via enzymatic methods (e.g., lipases) or chiral HPLC separates enantiomers. Reaction monitoring with circular dichroism (CD) or chiral shift reagents in NMR confirms enantiomeric excess (ee) .

Q. What strategies resolve contradictions between spectroscopic data (e.g., NMR) and crystallographic data during structural elucidation?

  • Methodological Answer: Discrepancies between solution-state NMR and solid-state X-ray data often arise from dynamic effects (e.g., ring puckering). Combining variable-temperature NMR, DFT calculations, and Hirshfeld surface analysis reconciles these differences. For example, SHELXL refinement of X-ray data can validate bond lengths and angles .

Q. How can computational methods predict the biological interactions of this compound derivatives?

  • Methodological Answer: Molecular docking (AutoDock Vina) models ligand-receptor interactions, while MD simulations (AMBER) assess binding stability. QSAR models correlate substituent effects (e.g., logP, polar surface area) with activity. Free-energy perturbation (FEP) calculations predict binding affinity changes upon structural modifications .

Q. What experimental approaches validate the metabolic stability of this compound in preclinical studies?

  • Methodological Answer: In vitro assays using liver microsomes (human/rat) quantify phase I metabolism (CYP450-mediated). LC-MS/MS tracks parent compound depletion. Metabolite identification via MS/MS fragmentation and isotopic labeling pinpoints degradation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.